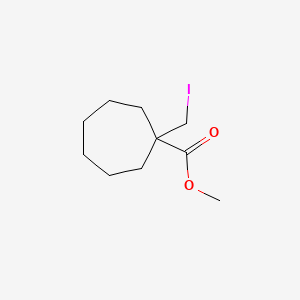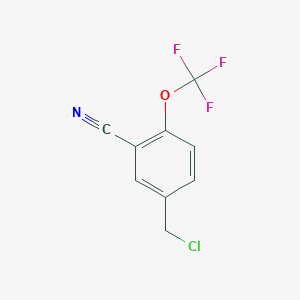
Methyl 1-(iodomethyl)cycloheptanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(iodomethyl)cycloheptanecarboxylate: is a chemical compound with the molecular formula C10H17IO2 and a molecular weight of 296.1453 . This compound is characterized by its cycloheptane ring structure with an iodomethyl group and a carboxylate ester functional group. It is a relatively niche compound in the field of organic chemistry, often used in specialized research applications.
Synthetic Routes and Reaction Conditions:
Halogenation Reaction: One common synthetic route involves the halogenation of cycloheptanecarboxylic acid followed by esterification. The cycloheptanecarboxylic acid is first halogenated to introduce the iodomethyl group, and then it is esterified with methanol to produce this compound.
Industrial Production Methods: In an industrial setting, this compound can be synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce the iodomethyl group, leading to the formation of different reduced products.
Substitution Reactions: The iodomethyl group in this compound is highly reactive and can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Azides and other nucleophilic substitution products.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 1-(iodomethyl)cycloheptanecarboxylate is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: It can be used as a reagent in biochemical assays to study enzyme mechanisms and interactions. Medicine: Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which methyl 1-(iodomethyl)cycloheptanecarboxylate exerts its effects depends on the specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparación Con Compuestos Similares
Methyl 1-(bromomethyl)cycloheptanecarboxylate: Similar structure but with a bromine atom instead of iodine.
Methyl 1-(chloromethyl)cycloheptanecarboxylate: Similar structure but with a chlorine atom instead of iodine.
Methyl 1-(fluoromethyl)cycloheptanecarboxylate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: Methyl 1-(iodomethyl)cycloheptanecarboxylate is unique due to the presence of the iodine atom, which imparts different reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom is larger and more polarizable, leading to distinct chemical behavior.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H17IO2 |
|---|---|
Peso molecular |
296.14 g/mol |
Nombre IUPAC |
methyl 1-(iodomethyl)cycloheptane-1-carboxylate |
InChI |
InChI=1S/C10H17IO2/c1-13-9(12)10(8-11)6-4-2-3-5-7-10/h2-8H2,1H3 |
Clave InChI |
ZRPQBYFOQNNKJH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CCCCCC1)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2R)-2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetic acid](/img/structure/B15361174.png)
![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-m-tolylamino-propionamide](/img/structure/B15361175.png)






